MeFox, the pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate, is a biologically inactive oxidation product of 5-methyltetrahydrofolate (5-methylTHF), the main circulating form of folate in humans [, , , , , , ]. Its presence is frequently observed in serum and food products [, , , , , ]. While MeFox does not possess biological activity like its precursor, it serves as a valuable biomarker in folate research [, , , , , , , ]. Its presence provides insights into folate stability during sample handling, processing, and storage, as well as potential variations in folate metabolism [, , , , , ].
Synthesis and Characterization: Developing efficient and controlled synthesis methods for MeFox will facilitate further research into its properties and applications []. Detailed characterization of its molecular structure, physical properties, and reactivity will provide a comprehensive understanding of its behavior.
Metabolism and Physiological Relevance: Investigating the metabolic pathways involved in MeFox formation and clearance in vivo could provide further insights into folate metabolism variations and their potential health implications [, , ]. Understanding the factors influencing MeFox levels in different populations and disease states might uncover novel biomarkers for folate status assessment.
Impact on Health Outcomes: Although MeFox is considered biologically inactive, further research is needed to conclusively rule out any potential long-term effects of its accumulation in the body [, ]. Exploring its potential associations with disease risks and health outcomes could contribute to a more comprehensive understanding of folate's role in human health.
Dietary Sources and Bioavailability: Investigating the presence and levels of MeFox in various food sources will provide valuable information for dietary intake assessments [, ]. Evaluating its potential absorption and metabolism upon ingestion will shed light on its contribution to overall folate intake.
Methoxyflurane is classified as a volatile anesthetic agent. It is synthesized from the reaction of methanol with chlorofluorocarbons, resulting in a compound that exhibits both anesthetic and analgesic properties. Its chemical formula is , and it is categorized under the broader class of halogenated hydrocarbons.
The synthesis of Methoxyflurane typically involves several steps:
This synthesis process requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product.
Methoxyflurane has a molecular structure that can be represented as follows:
The presence of both chlorine and fluorine atoms contributes to its anesthetic properties, as these halogens influence the compound's volatility and interaction with biological membranes.
Methoxyflurane can undergo several chemical reactions, particularly hydrolysis and degradation under specific conditions:
These reactions are significant when considering the stability and shelf-life of Methoxyflurane in clinical settings.
The mechanism of action for Methoxyflurane primarily involves its interaction with neuronal membranes in the central nervous system. It is believed to exert its anesthetic effects through:
These actions collectively contribute to its analgesic and anesthetic effects during surgical procedures.
Methoxyflurane's volatility makes it suitable for inhalational administration, while its chemical properties allow for effective absorption through lung tissues.
Methoxyflurane has several applications in medical science:
Despite its reduced use as a general anesthetic due to safety concerns (e.g., nephrotoxicity), Methoxyflurane remains relevant in specific contexts where rapid analgesia is required without intravenous access.
Mefox (C₂₀H₂₃N₇O₇; MW 473.44 g/mol) is a pyrazino-s-triazine derivative formed via oxidative degradation of 5-methyltetrahydrofolate (5-methylTHF). Its IUPAC name is (4-(((2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1,3,5]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid [9]. The core structure integrates a p-aminobenzoylglutamate moiety linked to a heterocyclic system characteristic of oxidized pteridines.
Mefox typically exists as a racemic mixture designated (6RS)-Mefox, indicating an equimolar ratio of 6R and 6S enantiomers at the C6 chiral center. This racemization arises during non-enzymatic oxidation of 5-methylTHF, which lacks stereoselectivity. The C6 carbon exhibits tetrahedral geometry bonded to four distinct groups (–H, –CH₂NH–, –N–, and –C(O)–), fulfilling chirality criteria [9]. Racemic Mefox shows identical physicochemical properties (e.g., solubility, UV-Vis spectra) to individual enantiomers but may exhibit divergent biochemical interactions due to stereospecific binding sites in proteins.
Table 1: Stereochemical Properties of Mefox Isomers
Property | (6RS)-Mefox (Racemate) | 6R-Mefox | 6S-Mefox |
---|---|---|---|
Chiral Center Configuration | Racemic (1:1 R/S) | R-configuration | S-configuration |
Molecular Formula | C₂₀H₂₃N₇O₇ | C₂₀H₂₃N₇O₇ | C₂₀H₂₃N₇O₇ |
CAS Number | 79573-48-1 | 91865030 (6R) | Undocumented |
Synthesis Pathway | Non-enzymatic oxidation | Chiral resolution | Chiral resolution |
Enantiomeric separation requires chiral analytical methods such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) using chiral stationary phases. The 6R and 6S enantiomers share identical mass spectra but differ in chromatographic retention times and optical activity. PubChem lists 6R-Mefox (CID 91865030) as a distinct entity, though its biological relevance remains uncharacterized compared to the racemate [6]. Absolute configurations influence potential receptor binding but are pharmacologically undefined for MeFox.
MeFox forms exclusively via oxidative degradation of 5-methylTHF under suboptimal conditions. The reaction proceeds through a multi-step mechanism:
Stoichiometric studies confirm a 1:1 molar conversion of 5-methylTHF to MeFox at 37°C within 24 hours. However, under moderate stressors (e.g., 11°C storage), only partial molar recovery occurs (loss of 5-methylTHF > gain of MeFox), suggesting parallel degradation pathways [3].
Table 2: Environmental Drivers of 5-MethylTHF Oxidation to MeFox
Condition | 5-MethylTHF Loss | MeFox Gain | Molar Recovery (%) |
---|---|---|---|
Whole blood, 32°C, 3 days | 36–62% | 346–415% increase | <100% |
Serum, 11°C, 14 days | 8.4–29% | 88–320% increase | <100% |
Serum, 37°C, 24 hours | 33% (average) | Equimolar gain | ~100% |
MeFox formation follows single first-order (SFO) kinetics during acute thermal stress:Ct = C₀e^(-kt)
Where:
Ct
= MeFox concentration at time t C₀
= Initial 5-methylTHF concentration k
= Rate constant (temperature-dependent) [8] At −20°C (suboptimal freezing), nth-order kinetics apply due to heterogeneous matrix effects:C = [C₀^(1−N) − (1−N)k·t]^(1/(1−N))
Where N
= reaction order (empirically ~1.5) [8]. Long-term storage at −20°C reduces total folate by 5% over 3 months, with MeFox accumulation insufficient to offset 5-methylTHF losses [3].
Table 3: Kinetic Models for MeFox Formation/Degradation
Model | Equation | Applicable Conditions | Half-Life (DT₅₀) |
---|---|---|---|
Single First-Order (SFO) | Ct = C₀e^(-kt) | 37°C serum, ≤24 hours | ln(2)/k |
Nth-Order (IORE) | C = [C₀^(1−N) − (1−N)k·t]^(1/(1−N)) | Serum at −20°C, >24 hours | [(C₀/2)^(1−N) − C₀^(1−N)] / [k·(N−1)] |
Double First-Order in Parallel (DFOP) | Ct = C₀·g·e^(-k₁·t) + C₀·(1−g)·e^(-k₂·t) | Complex biological matrices | Component-specific |
Repeated freeze-thaw cycles (≤3 cycles) minimally affect MeFox stability in sealed vials (<1 nmol/L variation), whereas prolonged refrigeration (>2 days) or exposure to light accelerates decomposition [3] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3